Thioxanthene-9-propylamine, N,N-diallyl-
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Overview
Description
Thioxanthene-9-propylamine, N,N-diallyl- is a chemical compound with the molecular formula C22H25NS and a molecular weight of 335.54 g/mol . It belongs to the thioxanthene class of compounds, which are known for their unique structural features and diverse applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
The synthesis of Thioxanthene-9-propylamine, N,N-diallyl- involves several steps. One common method includes the Buchwald-Hartwig amination reaction, where a thioxanthene derivative is reacted with an amine under palladium catalysis . The reaction conditions typically involve the use of a base such as potassium carbonate and a solvent like toluene or dimethylformamide (DMF). Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
Thioxanthene-9-propylamine, N,N-diallyl- undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or ethanol, and catalysts such as palladium or platinum . Major products formed from these reactions include various thioxanthene derivatives with different functional groups .
Scientific Research Applications
Thioxanthene-9-propylamine, N,N-diallyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of Thioxanthene-9-propylamine, N,N-diallyl- involves its interaction with various molecular targets. For instance, thioxanthene derivatives can act as antagonists on dopaminergic receptors, leading to a reduction in dopamine release and modulation of neurotransmitter pathways . Additionally, these compounds can participate in photochemical reactions, where they are excited by light and undergo electron transfer processes .
Comparison with Similar Compounds
Thioxanthene-9-propylamine, N,N-diallyl- can be compared with other similar compounds, such as:
Thioxanthone: Known for its role as a photocatalyst in organic reactions and polymerization processes.
Lucanthone and Hycanthone: Thioxanthene derivatives with antischistosomal and anticancer activities.
The uniqueness of Thioxanthene-9-propylamine, N,N-diallyl- lies in its specific structural features and the diverse range of reactions it can undergo, making it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
102556-66-1 |
---|---|
Molecular Formula |
C22H25NS |
Molecular Weight |
335.5 g/mol |
IUPAC Name |
N,N-bis(prop-2-enyl)-3-(9H-thioxanthen-9-yl)propan-1-amine |
InChI |
InChI=1S/C22H25NS/c1-3-15-23(16-4-2)17-9-12-18-19-10-5-7-13-21(19)24-22-14-8-6-11-20(18)22/h3-8,10-11,13-14,18H,1-2,9,12,15-17H2 |
InChI Key |
ZKYISPQBFDDFJG-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(CCCC1C2=CC=CC=C2SC3=CC=CC=C13)CC=C |
Origin of Product |
United States |
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